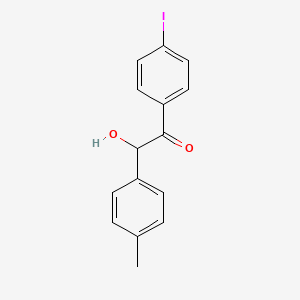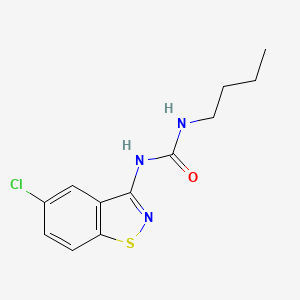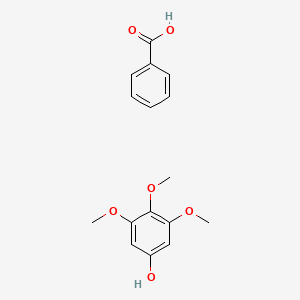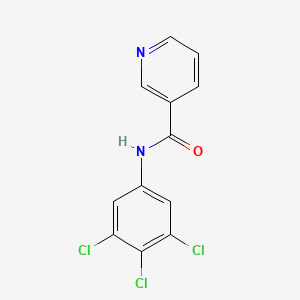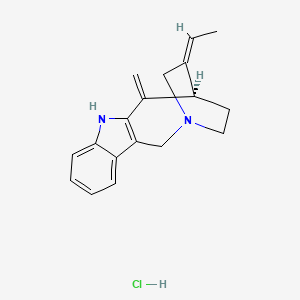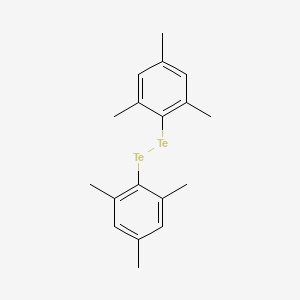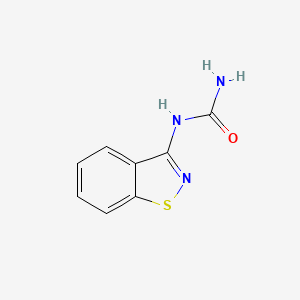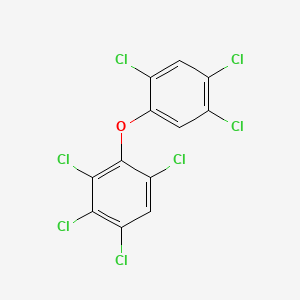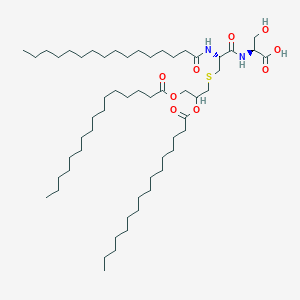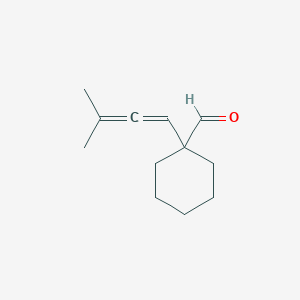
1-(3-Methylbuta-1,2-dien-1-yl)cyclohexane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylbuta-1,2-dien-1-yl)cyclohexane-1-carbaldehyde is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a 3-methylbuta-1,2-dien-1-yl group and an aldehyde functional group at the first carbon position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbuta-1,2-dien-1-yl)cyclohexane-1-carbaldehyde can be achieved through various organic reactions. One common method involves the reaction of cyclohexanone with 3-methylbuta-1,2-diene in the presence of a strong base, such as sodium hydride (NaH), to form the desired product. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems may be employed to maintain consistent reaction conditions and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Methylbuta-1,2-dien-1-yl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-methylbuta-1,2-dien-1-yl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 1-(3-Methylbuta-1,2-dien-1-yl)cyclohexane-1-carboxylic acid
Reduction: 1-(3-Methylbuta-1,2-dien-1-yl)cyclohexane-1-methanol
Substitution: Products vary based on the nucleophile used
Applications De Recherche Scientifique
1-(3-Methylbuta-1,2-dien-1-yl)cyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Methylbuta-1,2-dien-1-yl)cyclohexane-1-carbaldehyde depends on its interactions with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane-1-carbaldehyde: Lacks the 3-methylbuta-1,2-dien-1-yl group, making it less reactive in certain chemical reactions.
1-(3-Methylbuta-1,2-dien-1-yl)cyclohexane: Lacks the aldehyde group, limiting its ability to participate in oxidation and reduction reactions.
Uniqueness
1-(3-Methylbuta-1,2-dien-1-yl)cyclohexane-1-carbaldehyde is unique due to the presence of both the 3-methylbuta-1,2-dien-1-yl group and the aldehyde functional group. This combination allows it to undergo a wide range of chemical reactions and makes it a versatile compound in organic synthesis and research applications.
Propriétés
Numéro CAS |
92749-26-3 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
InChI |
InChI=1S/C12H18O/c1-11(2)6-9-12(10-13)7-4-3-5-8-12/h9-10H,3-5,7-8H2,1-2H3 |
Clé InChI |
IYACDLHASIGPHI-UHFFFAOYSA-N |
SMILES canonique |
CC(=C=CC1(CCCCC1)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


